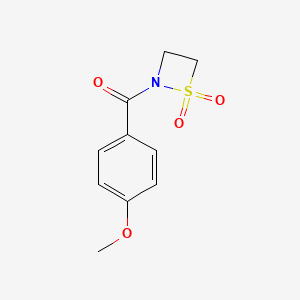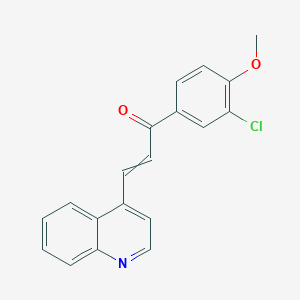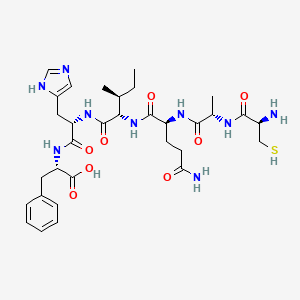![molecular formula C21H23N2OP B14190937 [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile CAS No. 922729-92-8](/img/structure/B14190937.png)
[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile: is a complex organic compound characterized by its unique structure, which includes a diphenylphosphoryl group and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphoryl chloride with 2,2-dimethylbutylamine to form an intermediate, which is then reacted with malononitrile under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylphosphoryl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s potential biological activity is being explored, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules could lead to the discovery of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile involves its interaction with specific molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and van der Waals interactions with biological molecules, influencing their function. The nitrile groups can also participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.
Comparison with Similar Compounds
Diphenylphosphoryl derivatives: Compounds with similar diphenylphosphoryl groups but different substituents.
Propanedinitrile derivatives: Compounds with similar nitrile groups but different substituents.
Uniqueness: The uniqueness of [1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile lies in its combination of both diphenylphosphoryl and propanedinitrile groups, which confer distinct reactivity and potential applications. This dual functionality is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
922729-92-8 |
|---|---|
Molecular Formula |
C21H23N2OP |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(1-diphenylphosphoryl-2,2-dimethylbutyl)propanedinitrile |
InChI |
InChI=1S/C21H23N2OP/c1-4-21(2,3)20(17(15-22)16-23)25(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,4H2,1-3H3 |
InChI Key |
FFVIFTVBOHCNEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(C#N)C#N)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


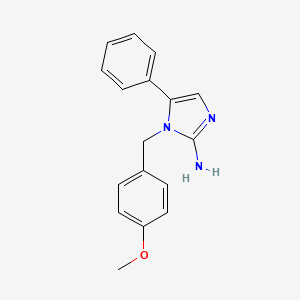
![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
![2-Propanone, 1-(acetyloxy)-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B14190863.png)
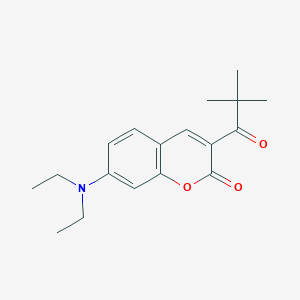
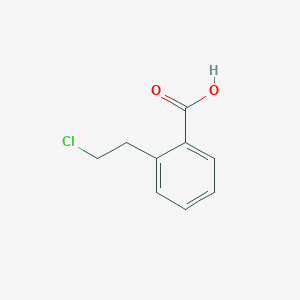
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
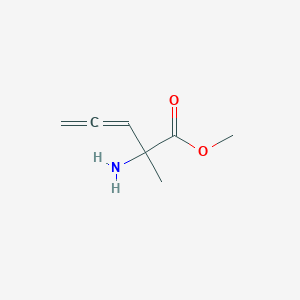
![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14190894.png)
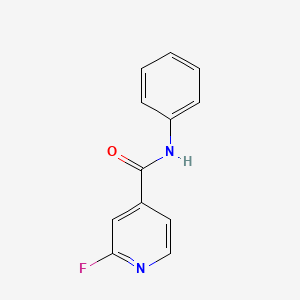
![2-[(2,3-Dihydro-1H-inden-2-yl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14190900.png)
